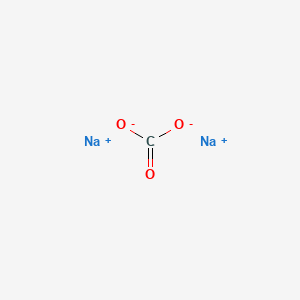
Sodium Carbonate
Cat. No. B7800683
Key on ui cas rn:
1332-57-6
M. Wt: 105.988 g/mol
InChI Key: CDBYLPFSWZWCQE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05618504
Procedure details


The sodium sesquicarbonate found in trona ore is a complex salt that is soluble in water and dissolves to yield approximately 5 parts by weight sodium carbonate (Na2CO3) and 4 parts sodium bicarbonate (NaHCO3), as shown in the above analysis. The trona ore is processed to remove the insoluble material, the organic matter and other impurities to recover the valuable alkali contained in the trona.
Name
sodium sesquicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
trona
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[OH:2].[Na+:5].[C:6](=[O:9])([O-:8])[O-:7].C(=O)(O)O.[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:6](=[O:7])([OH:9])[O-:8].[Na+:5] |f:0.1.2.3.4,6.7.8,9.10|
|
Inputs


Step One
|
Name
|
sodium sesquicarbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)(O)=O.[Na+].C([O-])([O-])=O.C(O)(O)=O.[Na+]
|
Step Two
[Compound]
|
Name
|
trona
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolves
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05618504
Procedure details


The sodium sesquicarbonate found in trona ore is a complex salt that is soluble in water and dissolves to yield approximately 5 parts by weight sodium carbonate (Na2CO3) and 4 parts sodium bicarbonate (NaHCO3), as shown in the above analysis. The trona ore is processed to remove the insoluble material, the organic matter and other impurities to recover the valuable alkali contained in the trona.
Name
sodium sesquicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
trona
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[OH:2].[Na+:5].[C:6](=[O:9])([O-:8])[O-:7].C(=O)(O)O.[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:6](=[O:7])([OH:9])[O-:8].[Na+:5] |f:0.1.2.3.4,6.7.8,9.10|
|
Inputs


Step One
|
Name
|
sodium sesquicarbonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)(O)=O.[Na+].C([O-])([O-])=O.C(O)(O)=O.[Na+]
|
Step Two
[Compound]
|
Name
|
trona
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolves
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
